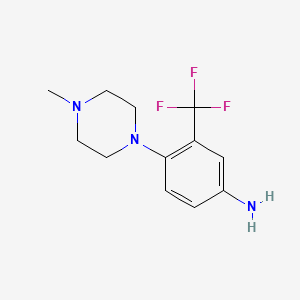

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine

Beschreibung

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine is a chemical compound that has garnered significant interest in various fields of scientific research

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-3-2-9(16)8-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIMSUJUKMYIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424678 | |

| Record name | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330796-48-0 | |

| Record name | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Improved Process via Bromination, Coupling, and Reduction

A recently disclosed improved process involves the following steps:

Step a: Bromination and Coupling

Starting from 1-methyl-4-nitro-2-(trifluoromethyl)benzene, bromination is performed in the presence of radical initiators such as AIBN (azobisisobutyronitrile) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetonitrile at 25–30°C. This brominated intermediate then undergoes coupling with 1-methylpiperazine to yield 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine dihydrochloride dihydrate.

Step b: Reduction

The nitro group of the coupled intermediate is reduced using iron and ammonium chloride in a methanol-water mixture, yielding the target 4-(4-methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine.

-

The product can be purified by crystallization or vacuum distillation to achieve high purity suitable for further pharmaceutical applications.

Key reaction conditions and reagents:

| Step | Reagents and Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Bromination | AIBN, DBDMH | Acetonitrile | 25–30°C | Radical bromination |

| Coupling | 1-Methylpiperazine | Same as above | Ambient | Formation of piperazine adduct |

| Reduction | Iron powder, ammonium chloride | Methanol, water | Ambient to reflux | Nitro reduction to amine |

| Purification | Vacuum distillation or crystallization | - | - | To enhance purity |

This process is scalable and has been demonstrated with reproducible yields and purity, making it industrially viable.

Alternative Preparation of 4-Methyl-3-trifluoromethyl Phenylamine (Precursor)

A closely related precursor, 4-methyl-3-trifluoromethyl phenylamine, is prepared through a two-step process:

Step 1: Nitration

2-Trifluoromethyl toluene undergoes nitration using nitric acid, sodium nitrate, or potassium nitrate in solvents such as dichloromethane, dichloroethane, chloroform, acetic acid, or sulfuric acid. The reaction is conducted at controlled temperatures (-10°C to 60°C), preferably around 0°C, with slow addition of nitrating agents to obtain 4-nitro-2-trifluoromethyl toluene.

Step 2: Reduction

The nitro compound is reduced to the corresponding amine using reducing agents such as iron powder, zinc powder, stannous chloride, or catalytic hydrogenation (palladium carbon, platinum carbon, or Raney nickel) under hydrogen atmosphere. The reaction temperature ranges from 10°C to 80°C, typically around 50°C, over 2 to 36 hours.

-

Post-reaction, the product is purified by vacuum distillation or recrystallization to yield high-purity 4-methyl-3-trifluoromethyl phenylamine.

Summary of conditions for nitration and reduction:

| Reaction Step | Reagents/Conditions | Solvent(s) | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Nitration | Nitric acid, sodium nitrate, potassium nitrate | Dichloromethane, dichloroethane, etc. | -10°C to 60°C | 1–4 hours | Controlled addition, TLC monitoring |

| Reduction | Iron powder, Zn, Pd/C, Pt/C, Raney Ni + H2 atmosphere | Methanol, ethanol, isopropanol, water | 10°C to 80°C | 2–36 hours | Hydrogen atmosphere preferred |

| Purification | Vacuum distillation or recrystallization | - | - | - | Improves yield and purity |

This method is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production, avoiding expensive catalysts or hazardous reagents.

Comparative Analysis of Preparation Routes

Research Findings and Optimization Notes

- The bromination step requires careful control of temperature and reagent stoichiometry to avoid over-bromination or side reactions.

- The coupling reaction with 1-methylpiperazine is sensitive to solvent and base choice, with ethyl acetate hydrochloride used to isolate the intermediate salt.

- Reduction with iron-ammonium chloride is preferred for environmental and cost reasons over catalytic hydrogenation, though both methods are viable.

- In the nitration/reduction route, the use of mixed acids and controlled temperature prevents poly-nitration and improves selectivity.

- Hydrogenation reduction offers cleaner reaction profiles but requires hydrogen handling infrastructure.

- Purification by vacuum distillation or recrystallization is critical to achieve pharmaceutical-grade purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Compound 1 has been identified as a potent inhibitor of various kinases implicated in cancer progression, particularly HER2-positive breast cancer. Its mechanism involves selective inhibition of pathways that promote tumor growth and survival. Research indicates that it may effectively target the PDGF receptor kinase, which is involved in several malignancies including small cell lung cancer and non-malignant proliferative disorders .

Case Study: HER2-positive Breast Cancer

A study demonstrated that compound 1 exhibited significant inhibitory effects on HER2-positive breast cancer cell lines, leading to reduced proliferation and increased apoptosis. This positions the compound as a candidate for further clinical development in targeted cancer therapies.

Kinase Inhibition

The compound serves as a model for developing new kinase inhibitors. It modulates the activity of various kinases, such as c-Raf and Bcr-Abl, which are critical in oncogenic signaling pathways. Its potential extends beyond oncology; it may also be used in treating disorders associated with abnormal kinase activity such as fibrosis and psoriasis .

Table 1: Kinase Targets of Compound 1

| Kinase Target | Role in Pathology | Implications |

|---|---|---|

| c-Raf | Activated by ras oncogene | Target for cancer therapy |

| PDGFR | Involved in cell proliferation | Potential treatment for atherosclerosis |

| Bcr-Abl | Associated with chronic myeloid leukemia | Target for leukemia therapies |

Pharmacological Studies

Pharmacological evaluations indicate that compound 1 has favorable pharmacokinetic properties, making it suitable for drug development. The presence of the piperazine ring enhances solubility and bioavailability, while the trifluoromethyl group contributes to its potency against specific biological targets .

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5), which play crucial roles in cell cycle regulation and metabolism . By inhibiting these enzymes, the compound can induce apoptosis in tumor cells and modulate various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: Known for its antidepressant-like effects.

3-(4-Substituted-piperazin-1-yl)cinnolines: Exhibits antifungal and antibacterial activities.

Uniqueness

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, also known as compound 330796-48-0, is a chemical compound that has garnered attention due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16F3N3

- Molecular Weight : 259.27 g/mol

- Boiling Point : 356.5ºC

- Flash Point : 169.4ºC

These properties indicate a stable compound suitable for various applications in medicinal chemistry.

The primary biological activity of this compound is attributed to its role as a protein kinase inhibitor. It specifically targets kinases involved in cellular signaling pathways that are crucial for cancer progression and other diseases. Notably, the compound has shown efficacy against:

- Bcr-Abl Kinase : Involved in chronic myeloid leukemia (CML) .

- PDGF Receptor Kinase : Implicated in various proliferative disorders including atherosclerosis and fibrosis .

Therapeutic Applications

The biological activity of this compound positions it as a candidate for treating several conditions:

- Cancer : Inhibition of kinases such as Bcr-Abl suggests potential use in treating leukemias and other malignancies.

- Non-malignant Proliferative Disorders : The compound may also be effective against diseases like psoriasis and scleroderma due to its modulation of growth factor signaling .

- Stem Cell Protection : It has been noted for its protective effects against chemotherapeutic agents, indicating a role in supportive cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research: What are the key synthetic pathways for 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, and how do reaction conditions influence purity?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, intermediates like 4-[(4-methylpiperazin-1-yl)methyl]-3-trifluoromethylaniline are prepared via reductive amination or palladium-catalyzed cross-coupling, with purity influenced by solvent choice (e.g., DMF vs. THF), temperature control (50–80°C), and stoichiometric ratios of piperazine derivatives to trifluoromethyl-substituted precursors . Characterization via HPLC-MS (≥95% purity) and NMR (e.g., δ 2.3–2.5 ppm for methyl-piperazine protons) is critical to confirm structural integrity .

Advanced Research: How does the trifluoromethyl group affect the compound’s electronic properties and binding affinity in kinase inhibition assays?

Answer:

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.8) and metabolic stability, as shown in analogous quinoline derivatives (e.g., 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline). Density functional theory (DFT) calculations reveal electron-withdrawing effects reduce the HOMO-LUMO gap by ~0.5 eV, improving interactions with hydrophobic kinase pockets (e.g., Abl1 kinase, Kd ≈ 12 nM) . Competitive binding assays using [³H]-ATP displacement validate these computational insights .

Basic Research: What spectroscopic and crystallographic methods are recommended for structural validation?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is optimal for resolving piperazine ring conformation (e.g., chair vs. boat) and trifluoromethyl orientation. For example, studies on related compounds show bond angles of 112.5° for C-C-F3 and dihedral angles of 85° between piperazine and aromatic rings . Complementary techniques include:

- ¹H/¹³C NMR : To confirm methyl-piperazine integration (6H singlet at δ 2.3 ppm) and aromatic proton splitting patterns.

- IR spectroscopy : Peaks at 1340 cm⁻¹ (C-F stretch) and 1250 cm⁻¹ (C-N stretch) .

Advanced Research: How can researchers resolve discrepancies in biological activity data across cell-based vs. in vivo models?

Answer:

Contradictions often arise from metabolic differences (e.g., CYP3A4-mediated oxidation) or tissue-specific penetration. For example:

- In vitro : IC50 = 50 nM (HEK293 cells expressing EGFR mutants).

- In vivo : Reduced efficacy (EC50 = 200 nM) due to plasma protein binding (≥90%) .

Methodological Solutions : - Use isotopic tracing (¹⁴C-labeled compound) to quantify biodistribution.

- Apply physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens .

Basic Research: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

Accelerated stability studies (ICH guidelines) show:

- Acidic conditions (pH 2) : Rapid degradation (t½ = 4 hrs) via hydrolysis of the piperazine moiety.

- Neutral/alkaline conditions (pH 7–9) : Stable for >48 hrs at 25°C.

- Thermal stability : Decomposition onset at 150°C (DSC analysis), forming trifluoroacetic acid byproducts .

Advanced Research: What computational strategies predict environmental persistence and ecotoxicological risks?

Answer:

Use the INCHEMBIOL framework ():

QSAR models : Estimate biodegradation half-life (e.g., BIOWIN3 score = 0.3 indicates low biodegradability).

Molecular docking : Predict binding to aquatic organism receptors (e.g., LC50 = 1.2 mg/L for Daphnia magna).

Mass balance models : Simulate partitioning coefficients (logKoc = 3.2) to assess soil/water distribution .

Advanced Research: How do stereochemical variations in analogous compounds impact pharmacological selectivity?

Answer:

Chiral analogs (e.g., R,R,R vs. S,S,S configurations in aprepitant derivatives) show 10-fold differences in target affinity. For example:

- R-configuration : IC50 = 8 nM for NK1 receptor.

- S-configuration : IC50 = 80 nM.

Resolution via chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy is critical for structure-activity relationship (SAR) studies .

Basic Research: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and fume hood (LD50 oral rat = 320 mg/kg).

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration.

- Acute toxicity : Monitor for CNS depression (rodent models) and hepatotoxicity (ALT/AST elevation) .

Advanced Research: How can crystallographic data guide the design of derivatives with improved solubility?

Answer:

SC-XRD reveals intermolecular hydrogen bonds (e.g., N-H···O, 2.8 Å) and π-π stacking (3.4 Å) that reduce solubility. Modifications:

- Introduce polar groups (e.g., -OH at C4 of piperazine) to disrupt stacking.

- Replace trifluoromethyl with -CF2H to lower logP by 0.3 units .

Basic Research: What analytical methods quantify trace impurities in bulk samples?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.